The synthesis of 5-Fluoro-4-methylpyridine-2-carbaldehyde can be achieved through several methods, primarily focusing on the functionalization of pyridine derivatives. One effective approach involves the Blaz-Schiemann reaction, which allows for the bromination and fluorination of aminopyridine compounds. This method has been shown to yield significant amounts of desired products with high purity .
The molecular structure of 5-Fluoro-4-methylpyridine-2-carbaldehyde features a pyridine ring with a methyl group at position 4, a fluorine atom at position 5, and an aldehyde group at position 2. This arrangement contributes to its chemical reactivity and physical properties.
InChI=1S/C7H6FNO/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,1H3
RKEHKYWBUUEACG-UHFFFAOYSA-N
This data provides essential information for identifying and utilizing this compound in various chemical contexts.
5-Fluoro-4-methylpyridine-2-carbaldehyde can participate in various chemical reactions typical of aldehydes and pyridines, including:
The reactivity patterns are influenced by both the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the methyl group, which can modulate the compound's electrophilicity.
The mechanism of action for reactions involving 5-Fluoro-4-methylpyridine-2-carbaldehyde typically follows standard pathways for aldehydes:
This mechanism is critical in understanding how this compound interacts within biological systems or synthetic pathways.
Relevant data on these properties is essential for practical applications in research and industry.
5-Fluoro-4-methylpyridine-2-carbaldehyde has several scientific uses:
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1